molecular formula C17H32O8 B1676790 m-PEG6-2-methylacrylate CAS No. 90784-86-4

m-PEG6-2-methylacrylate

Cat. No.: B1676790
CAS No.: 90784-86-4
M. Wt: 364.4 g/mol
InChI Key: FVSGBTSAXJGUNZ-UHFFFAOYSA-N
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Description

m-PEG6-2-methylacrylate: is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Biochemical Analysis

Biochemical Properties

m-PEG6-2-methylacrylate, as a PEG-based linker, plays a crucial role in the formation of PROTACs . It connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is primarily non-covalent and relies on the specific binding affinities of the ligands .

Cellular Effects

The cellular effects of this compound are primarily observed through its role in PROTACs. By enabling the selective degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is tied to its function as a linker in PROTACs. It facilitates the binding of an E3 ubiquitin ligase ligand and a target protein ligand. This binding leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific PROTACs it is part of. As a component of PROTACs, it contributes to the stability and degradation of the target proteins . Specific long-term effects on cellular function would depend on the particular target proteins being degraded.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. As a PEG-based linker, it is primarily involved in the formation of PROTACs and does not directly interact with metabolic enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the PROTACs it forms. PROTACs can diffuse freely across cell membranes, allowing them to reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is determined by the specific PROTAC it is part of and the target protein. PROTACs can reach various subcellular compartments depending on the localization of their target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG6-2-methylacrylate is synthesized by incorporating a methylacrylate group into a polyethylene glycol chain. The methylacrylate group reacts with amines and thiols through Michael addition reactions .

Industrial Production Methods: The industrial production of this compound involves the reaction of polyethylene glycol with methylacrylate under controlled conditions to ensure high purity and yield. The reaction is typically carried out in the presence of a base catalyst to facilitate the Michael addition reaction .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGBTSAXJGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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